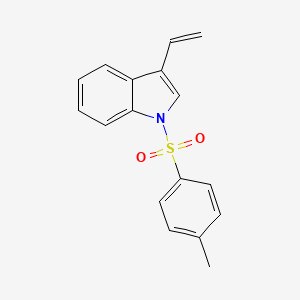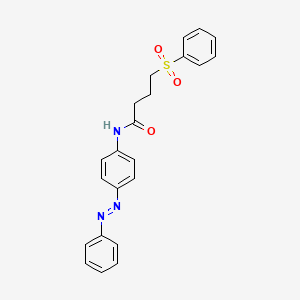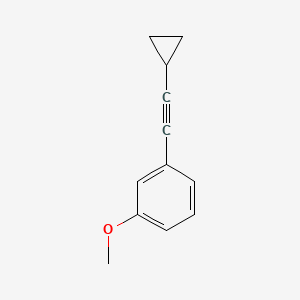
1-(2-Cyclopropylethynyl)-3-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclopropylethynyl)-3-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a cyclopropylethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylethynyl)-3-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzene and cyclopropylacetylene.
Reaction Conditions: The reaction is often carried out under an inert atmosphere using a palladium-catalyzed coupling reaction. Common reagents include palladium(II) chloride (PdCl2), triphenylphosphine (PPh3), and copper(I) iodide (CuI).
Procedure: The cyclopropylacetylene is added to a solution of 3-methoxybenzene in a suitable solvent, such as tetrahydrofuran (THF), in the presence of the palladium catalyst and copper iodide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining strict control over reaction parameters to achieve high yields and purity.
化学反应分析
Types of Reactions
1-(2-Cyclopropylethynyl)-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
1-(2-Cyclopropylethynyl)-3-methoxybenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study the effects of cyclopropyl and methoxy groups on biological activity and molecular interactions.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities. The compound’s structure may be modified to enhance its therapeutic properties.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or advanced coatings
作用机制
The mechanism of action of 1-(2-Cyclopropylethynyl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .
相似化合物的比较
Similar Compounds
- 2-(2-Cyclopropylethynyl)benzoic acid
Efavirenz: (4S)-6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Comparison
1-(2-Cyclopropylethynyl)-3-methoxybenzene is unique due to the presence of both a cyclopropylethynyl group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. In contrast, similar compounds like efavirenz and 2-(2-cyclopropylethynyl)benzoic acid have different substituents and structural features that influence their reactivity and applications .
属性
分子式 |
C12H12O |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
1-(2-cyclopropylethynyl)-3-methoxybenzene |
InChI |
InChI=1S/C12H12O/c1-13-12-4-2-3-11(9-12)8-7-10-5-6-10/h2-4,9-10H,5-6H2,1H3 |
InChI 键 |
NFATVQMGNFXWRE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C#CC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


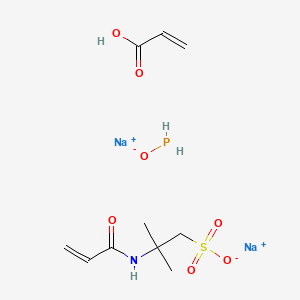
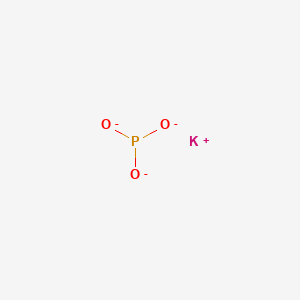
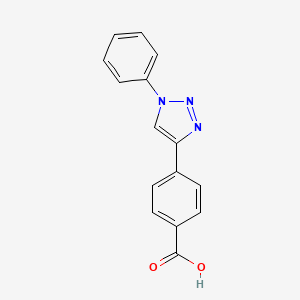
![6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B14129448.png)
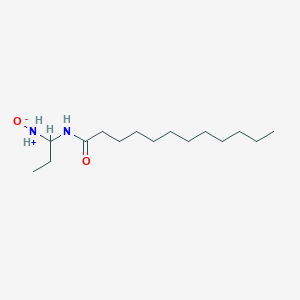


![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole](/img/structure/B14129483.png)
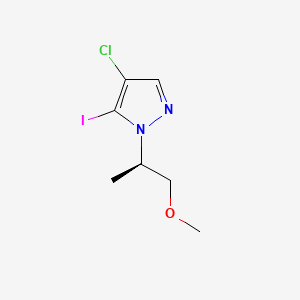
![N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14129497.png)
